1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine is a compound that features a unique bicyclo[1.1.1]pentane core. This structure is known for its rigidity and three-dimensional character, making it an attractive scaffold in medicinal chemistry and materials science . The compound’s distinct structure allows it to serve as a bioisostere for various functional groups, enhancing the physicochemical properties of drug candidates .
Vorbereitungsmethoden
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane core are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This approach involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial production methods often utilize these synthetic routes due to their scalability and efficiency. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure high yields and purity .
Analyse Chemischer Reaktionen
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures to optimize reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine is unique compared to other similar compounds due to its bicyclo[1.1.1]pentane core. Similar compounds include:
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
1-Bicyclo[1.1.1]pentylamine hydrochloride: Used as a precursor in the synthesis of antibacterial agents and for click chemistry applications.
N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: A derivative used in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct physicochemical and biological properties .
Eigenschaften
Molekularformel |
C8H15NO |
---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-(1-bicyclo[1.1.1]pentanyl)-2-methoxyethanamine |
InChI |
InChI=1S/C8H15NO/c1-10-5-7(9)8-2-6(3-8)4-8/h6-7H,2-5,9H2,1H3 |
InChI-Schlüssel |
UUBQFNWSTBBPSP-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C12CC(C1)C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.